3-Fluoro-3-(2-fluorophenyl)azetidine

Medicinal Chemistry Physicochemical Property Drug Design

This rigid, dual-fluorinated azetidine scaffold is non-interchangeable in SAR studies, offering enhanced metabolic stability and CNS target selectivity. Supplied as the HCl salt for solubility and stability, it is ideal for DPP-IV inhibitor and neurotransmitter receptor programs.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13335652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(2-fluorophenyl)azetidine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=C2F)F
InChIInChI=1S/C9H9F2N/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,12H,5-6H2
InChIKeyVPFGEHGRVYWWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3-(2-fluorophenyl)azetidine: Core Physicochemical and Procurement Profile for Research and Development


3-Fluoro-3-(2-fluorophenyl)azetidine is a fluorinated azetidine derivative characterized by a four-membered nitrogen-containing heterocycle substituted with a fluorine atom at the 3-position and a 2-fluorophenyl group at the same carbon [1]. This compound has a molecular weight of 169.17 g/mol, a computed XLogP3-AA value of 1.4, and is typically supplied as the hydrochloride salt (CAS 1432681-01-0) with a purity of ≥95% . Its structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of conformationally constrained bioactive molecules and CNS-targeting agents [2].

Why 3-Fluoro-3-(2-fluorophenyl)azetidine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Azetidine Analogs


The dual fluorination pattern in 3-Fluoro-3-(2-fluorophenyl)azetidine—a fluorine atom on the azetidine ring and a fluorine on the ortho position of the phenyl substituent—creates a unique combination of electronic and steric properties that directly impact intermolecular interactions, metabolic stability, and conformational rigidity [1]. Compared to mono-fluorinated analogs like 3-(2-fluorophenyl)azetidine, the additional fluorine atom increases the hydrogen bond acceptor count from 2 to 3, enhancing potential for target engagement and altering physicochemical properties [2]. Substitution with non-fluorinated or differently halogenated analogs would result in divergent lipophilicity, binding affinity, and pharmacokinetic profiles, making the compound a non-interchangeable building block in structure-activity relationship (SAR) studies and drug discovery campaigns [3].

Quantitative Differentiation of 3-Fluoro-3-(2-fluorophenyl)azetidine from Closest Analogs: A Comparative Evidence Guide


Increased Hydrogen Bond Acceptor Count Differentiates 3-Fluoro-3-(2-fluorophenyl)azetidine from Mono-Fluorinated Analogs

3-Fluoro-3-(2-fluorophenyl)azetidine possesses three hydrogen bond acceptor sites, compared to only two in the mono-fluorinated analog 3-(2-fluorophenyl)azetidine, due to the presence of an additional fluorine atom on the azetidine ring [1][2]. This difference is quantifiable and can influence binding affinity to biological targets, as well as solubility and permeability profiles.

Medicinal Chemistry Physicochemical Property Drug Design

Increased Heavy Atom Count and Molecular Weight in 3-Fluoro-3-(2-fluorophenyl)azetidine Relative to Non-Fluorinated Azetidine Scaffolds

3-Fluoro-3-(2-fluorophenyl)azetidine contains 12 heavy atoms and has a molecular weight of 169.17 g/mol, compared to 11 heavy atoms and 151.18 g/mol for 3-(2-fluorophenyl)azetidine [1][2]. This increase in molecular complexity can be advantageous for enhancing target specificity and improving metabolic stability.

Medicinal Chemistry Molecular Design Scaffold Optimization

High-Purity Hydrochloride Salt Form of 3-Fluoro-3-(2-fluorophenyl)azetidine Ensures Reproducible Research Outcomes

3-Fluoro-3-(2-fluorophenyl)azetidine is commercially available as a hydrochloride salt with a minimum purity specification of 95%, as confirmed by multiple reputable vendors including Sigma-Aldrich and AKSci . This level of purity is critical for ensuring reproducibility in biological assays and chemical syntheses.

Chemical Procurement Quality Control Reproducibility

3-Fluoro-3-(2-fluorophenyl)azetidine as a Privileged Scaffold for CNS-Targeting Agents and Enzyme Inhibitors

The 3-fluoroazetidine substructure is recognized as a key pharmacophore in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, with structure-activity relationships established for this class [1]. While specific quantitative data for 3-Fluoro-3-(2-fluorophenyl)azetidine in DPP-IV inhibition is not publicly available, its structural features align with known SAR trends that favor 3-fluoroazetidines for potent enzyme inhibition.

CNS Drug Discovery Enzyme Inhibition Scaffold-Based Design

Optimal Application Scenarios for 3-Fluoro-3-(2-fluorophenyl)azetidine in Pharmaceutical R&D and Chemical Synthesis


Lead Optimization and SAR Studies in CNS Drug Discovery

3-Fluoro-3-(2-fluorophenyl)azetidine is ideally suited as a building block for generating focused libraries of CNS-penetrant compounds, where its dual fluorination and rigid azetidine core can be exploited to improve target selectivity and metabolic stability [1]. Its structural features are particularly valuable in programs targeting neurotransmitter receptors or enzymes where conformational constraint is beneficial.

Synthesis of DPP-IV Inhibitors for Type 2 Diabetes

Given the established role of 3-fluoroazetidines in DPP-IV inhibition, this compound serves as a strategic intermediate for synthesizing novel inhibitors that may offer improved potency or pharmacokinetic properties compared to existing drugs [2]. Its ortho-fluorophenyl substituent can be further elaborated to explore additional binding interactions within the enzyme's active site.

Development of Conformationally Constrained Bioisosteres

The azetidine ring provides a rigid, three-dimensional scaffold that can replace more flexible moieties (e.g., piperidine or pyrrolidine) in drug candidates. The additional fluorine atom on the ring further enhances the scaffold's metabolic stability, making 3-Fluoro-3-(2-fluorophenyl)azetidine a preferred choice for designing bioisosteres with improved pharmacokinetic profiles [1].

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